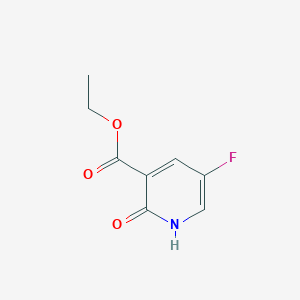![molecular formula C20H22Cl2N2O3 B12498310 Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)
Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a dichlorophenylmethylamino group, and a morpholinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Dichlorophenylmethylamino Group: This step involves the reaction of 2,6-dichlorobenzylamine with the benzoate core under conditions that promote nucleophilic substitution.
Attachment of the Morpholinyl Group: The final step involves the reaction of the intermediate compound with morpholine, typically under basic conditions to facilitate the nucleophilic attack on the benzoate core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: The presence of the morpholinyl group in ETHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct and valuable for specific applications.
Properties
Molecular Formula |
C20H22Cl2N2O3 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 5-[(2,6-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-2-27-20(25)15-12-14(6-7-19(15)24-8-10-26-11-9-24)23-13-16-17(21)4-3-5-18(16)22/h3-7,12,23H,2,8-11,13H2,1H3 |
InChI Key |
ULFWUCGNCKFFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
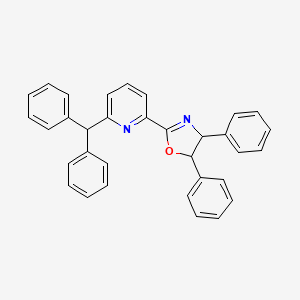
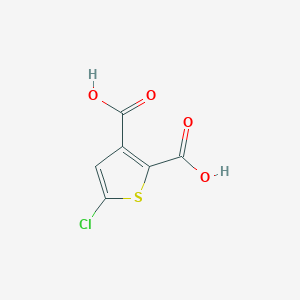
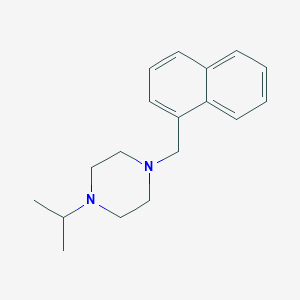
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)
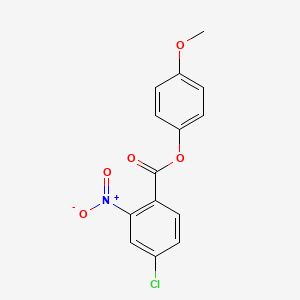
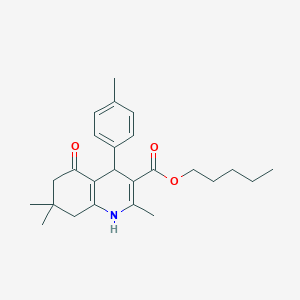
![4-Bromo-5-methoxybenzo[d]thiazole](/img/structure/B12498289.png)
![1-{2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498293.png)
![9-ethyl-3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B12498304.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498307.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12498311.png)
